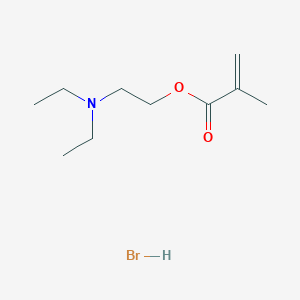
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide, also known as 2-(diethylamino)ethyl methacrylate hydrobromide, is an organic compound with the molecular formula C10H19NO2·HBr. It is a derivative of methacrylic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of hydrogels and other functional materials.
Biology: Employed in the modification of biomolecules and the development of drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Diethylamino)ethyl acrylate
Uniqueness
2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and physical properties. Its hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
90275-04-0 |
|---|---|
Molekularformel |
C10H20BrNO2 |
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide |
InChI |
InChI=1S/C10H19NO2.BrH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
InChI-Schlüssel |
GNVRRMKFGNZZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(=C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















